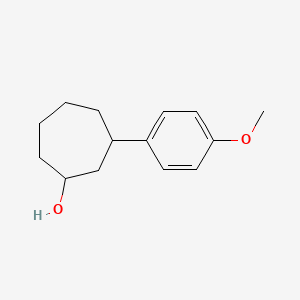

tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate

Übersicht

Beschreibung

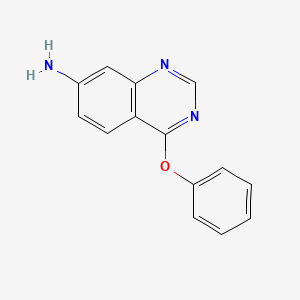

This compound is a derivative of piperidine, a heterocyclic organic compound . It has a molecular weight of 169.31 and a molecular formula of C11H23N .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.31 and a molecular formula of C11H23N . Other physical and chemical properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen

Environmental Fate and Biodegradation

Research on synthetic phenolic antioxidants, including tert-butyl derivatives, focuses on their environmental occurrence, fate, and toxicity. These compounds have been detected in various environmental matrices, including indoor dust, air particulates, sea sediment, and river water. Studies have raised concerns about their potential endocrine-disrupting effects and toxicity, calling for the development of novel antioxidants with lower toxicity and migration potential (Liu & Mabury, 2020).

Bioactivities and Natural Sources

2,4-Di-tert-butylphenol, a toxic secondary metabolite related to tert-butyl compounds, is produced by a variety of organisms. Its natural sources and bioactivities have been explored, indicating its potential as a major component of volatile oils with significant toxicity against a broad range of organisms. This suggests a need for further research into the reasons behind the production of such autotoxic compounds by organisms (Zhao et al., 2020).

Synthetic Routes for Pharmaceuticals

In pharmaceutical synthesis, tert-butyl derivatives serve as crucial intermediates. For instance, graphical synthetic routes of Vandetanib, a cancer medication, have been analyzed, demonstrating the role of tert-butyl derivatives in providing more favorable yields and commercial value in manufacturing scale (Mi, 2015).

Environmental Pollution and Toxicology

The environmental and ecotoxicological impacts of tert-butyl-based compounds, such as 4-tert-Octylphenol, have been reviewed. These compounds, resulting from the degradation of non-ionic surfactants, show endocrine-disrupting activities and pose challenges in removal from environmental waters, highlighting the need for more effective and large-scale removal techniques (Olaniyan et al., 2020).

Biodegradation and Fate in Soil and Groundwater

Studies on the biodegradation and fate of tert-butyl ether derivatives in soil and groundwater underscore the microbial ability to degrade these substances under aerobic conditions. However, the biodegradability under anaerobic conditions remains limited, indicating a need for enhanced bioremediation techniques (Thornton et al., 2020).

Eigenschaften

IUPAC Name |

tert-butyl (2S,6R)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t8-,9+,10? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQIRWQBYRTJPG-ULKQDVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1C(=O)OC(C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201121538 | |

| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, 1,1-dimethylethyl ester, (2α,4α,6α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152491-54-8 | |

| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, 1,1-dimethylethyl ester, (2α,4α,6α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1454654.png)

![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)